![molecular formula C28H53NO8 B589952 beta-D-Glucosyl c4-ceramide CAS No. 111956-45-7](/img/structure/B589952.png)
beta-D-Glucosyl c4-ceramide
Overview
Description
Beta-D-Glucosyl c4-ceramide: is a type of glucosylceramide, which is a subclass of glycosphingolipids. These compounds are composed of a ceramide backbone linked to a glucose molecule. This compound is known for its role in cellular processes and its presence in various biological membranes .
Mechanism of Action
Target of Action
Beta-D-Glucosyl C4-Ceramide, also known as N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide, primarily targets β-cells . These cells play a crucial role in the production of insulin, a hormone that regulates the amount of glucose in the blood .
Mode of Action
The compound interacts with its targets by inducing β-cell apoptosis . This process involves several mechanisms, including the activation of the extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .
Biochemical Pathways
This compound affects the insulin signaling pathway . It modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance . Additionally, it reduces the synthesis of the insulin hormone by attenuating insulin gene expression .
Result of Action
The primary molecular effect of this compound’s action is the induction of β-cell apoptosis , leading to a reduction in insulin production . This can result in insulin resistance, a key characteristic of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Beta-D-Glucosyl C4-Ceramide participates in the initial step of the glucosylceramide-based glycosphingolipid synthetic pathway at the cytosolic surface of the Golgi . It catalyzes the transfer of glucose from UDP-glucose to ceramide to produce glucosylceramide . This process is key to the production of more complex glycosphingolipids .
Cellular Effects
This compound plays a significant role in cellular metabolism. It has been shown to be a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It also modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, causing insulin resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It induces β-cell apoptosis by multiple mechanisms namely; activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress and inhibition of Akt .
Temporal Effects in Laboratory Settings
It is known that ceramides play a role in various cellular processes over time, including cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
Ceramides have been studied in animal models of diabetes, where they have been shown to play a key role in the induction of β-cell apoptosis and insulin resistance .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway . It is synthesized by the enzyme glucosylceramide synthase, which transfers a glucose moiety from UDP-glucose to ceramide .
Transport and Distribution
It is known that glycosphingolipids, including glucosylceramides, are essential components of cell membranes and play crucial roles in various cellular functions .
Subcellular Localization
It is known that glucosylceramides are synthesized at the cytosolic surface of the Golgi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosyl c4-ceramide typically involves the glycosylation of ceramide with glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucosylceramide synthase, which catalyzes the transfer of glucose from uridine diphosphate glucose to ceramide .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucosyl c4-ceramide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, potentially altering its biological activity.
Reduction: Reduction reactions can affect the ceramide’s double bonds, changing its physical properties.
Substitution: Substitution reactions can introduce different functional groups to the glucose or ceramide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ceramide derivatives with altered functional groups, while substitution can yield glucosylceramide analogs with different side chains .
Scientific Research Applications
Beta-D-Glucosyl c4-ceramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosphingolipid synthesis and metabolism.
Biology: Researchers investigate its role in cellular processes, such as cell signaling and membrane structure.
Medicine: It is studied for its potential therapeutic effects in diseases like diabetes and cancer.
Comparison with Similar Compounds
- Beta-D-Glucosyl c6-ceramide
- Beta-D-Galactosyl c4-ceramide
- Beta-D-Lactosyl c4-ceramide
Comparison: Beta-D-Glucosyl c4-ceramide is unique due to its specific glucose linkage and ceramide structure. Compared to beta-D-Glucosyl c6-ceramide, it has a shorter ceramide chain, which can affect its physical properties and biological activity. Beta-D-Galactosyl c4-ceramide differs in the sugar moiety, which can influence its interaction with enzymes and receptors. Beta-D-Lactosyl c4-ceramide has an additional galactose unit, making it more complex and potentially altering its function in biological systems .
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGCPKEFVFBTE-HAJHVBEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747856 | |
Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111956-45-7 | |
Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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